molecular formula C15H16Cl2N2O2 B7536346 N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No. B7536346
M. Wt: 327.2 g/mol
InChI Key: HMUVFNGWZVVKBM-UHFFFAOYSA-N
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Description

N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide, also known as JNJ-1661010, is a novel and potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are lipid signaling molecules that play important roles in the regulation of pain, inflammation, and other physiological processes. Inhibition of FAAH by JNJ-1661010 leads to increased levels of endocannabinoids, which can have therapeutic effects in various disease states.

Mechanism of Action

N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide inhibits FAAH by binding to the active site of the enzyme, preventing the degradation of endocannabinoids. This leads to increased levels of endocannabinoids, which can activate cannabinoid receptors and exert their physiological effects. The mechanism of action of N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is highly selective for FAAH, and does not affect other enzymes involved in endocannabinoid metabolism.
Biochemical and Physiological Effects:
The increased levels of endocannabinoids by N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can have various biochemical and physiological effects. Endocannabinoids can activate cannabinoid receptors in the brain and peripheral tissues, leading to analgesia, anti-inflammatory effects, and modulation of mood and behavior. Endocannabinoids can also affect other signaling pathways, such as the immune system and the cardiovascular system, leading to potential therapeutic effects in these areas.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for FAAH, its ability to increase endocannabinoid levels in vivo, and its well-characterized mechanism of action. However, N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide also has some limitations, including its low aqueous solubility, which can affect its bioavailability and pharmacokinetics, and its potential off-target effects, which can complicate interpretation of experimental results.

Future Directions

There are several future directions for research on N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide. One area of interest is the potential therapeutic applications of N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide in various disease states, such as pain, inflammation, anxiety, and addiction. Another area of interest is the optimization of the pharmacokinetic and pharmacodynamic properties of N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide, such as improving its solubility and reducing its off-target effects. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide and its effects on endocannabinoid signaling pathways.

Synthesis Methods

The synthesis of N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves several steps, starting from commercially available starting materials. The key step is the formation of the oxazole ring, which is achieved through a cyclization reaction. The final product is obtained through purification and isolation steps. The synthesis has been optimized for high yield and purity, and has been scaled up for commercial production.

Scientific Research Applications

N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has been extensively studied in preclinical models of various disease states, including pain, inflammation, anxiety, and addiction. In these models, N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to have potent analgesic, anti-inflammatory, anxiolytic, and anti-addictive effects, which are mediated by the increased levels of endocannabinoids. These effects suggest that N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has potential therapeutic applications in these disease states.

properties

IUPAC Name

N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O2/c1-8-13(9(2)21-19-8)14(20)18-15(3,4)10-5-6-11(16)12(17)7-10/h5-7H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUVFNGWZVVKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC(C)(C)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dichlorophenyl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

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